{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is a heterocyclic compound featuring a pyrazolo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-amino-5H-pyrazolo[3,2-b][1,3]oxazine with methanol in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo-oxazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of {6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrrolopyrazine: Exhibits various biological activities and is used in medicinal chemistry
Uniqueness
{6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanol dihydrochloride is unique due to its specific pyrazolo-oxazine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2763777-50-8 |
---|---|
Molecular Formula |
C7H13Cl2N3O2 |
Molecular Weight |
242.10 g/mol |
IUPAC Name |
(6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-5-2-10-7(12-4-5)1-6(3-11)9-10;;/h1,5,11H,2-4,8H2;2*1H |
InChI Key |
DPLODNOXCYWJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=NN21)CO)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.